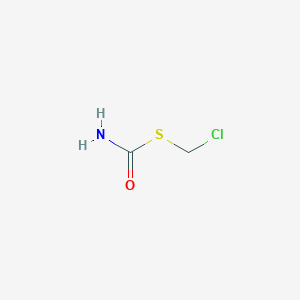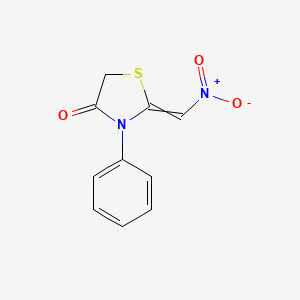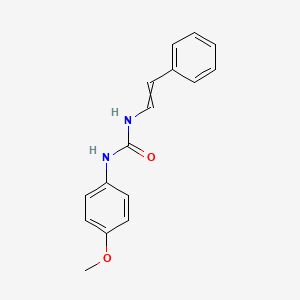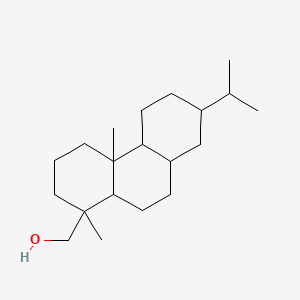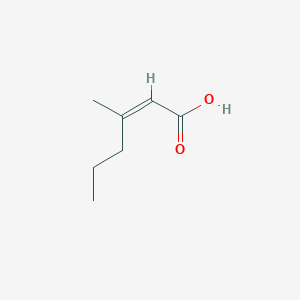
3-Methyl-2Z-hexenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2Z-hexenoic acid is an unsaturated short-chain fatty acid with the molecular formula C7H12O2. It is known for its distinctive odor and is a significant component of human axillary (underarm) sweat. This compound is often studied in the context of body odor and its biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2Z-hexenoic acid typically involves the use of various organic synthesis techniques. One common method is the aldol condensation of acetaldehyde with isobutyraldehyde, followed by dehydration to form the desired unsaturated acid. The reaction conditions often include the use of strong bases like sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2Z-hexenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or anhydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alcohols for esterification, amines for amidation
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Saturated hexanoic acid
Substitution: Esters, amides, anhydrides
Scientific Research Applications
3-Methyl-2Z-hexenoic acid has several scientific research applications:
Chemistry: Used as a model compound in studies of unsaturated fatty acids and their reactivity.
Biology: Investigated for its role in human body odor and its interaction with skin microbiota.
Medicine: Studied for its potential as a biomarker for certain metabolic disorders and diseases.
Industry: Utilized in the fragrance industry for its distinctive odor profile.
Mechanism of Action
The mechanism by which 3-Methyl-2Z-hexenoic acid exerts its effects is primarily through its interaction with skin bacteria. The compound is secreted by apocrine glands and, upon bacterial fermentation, produces the characteristic body odor. The molecular targets include various enzymes involved in fatty acid metabolism and bacterial fermentation pathways.
Comparison with Similar Compounds
3-Methyl-2-hexenoic acid (E-isomer): Similar structure but different geometric configuration.
3-Hydroxy-3-methylhexanoic acid: Another body odor-related compound with a hydroxyl group.
2-Methyl-3-hexenoic acid: A positional isomer with the double bond at a different location.
Uniqueness: 3-Methyl-2Z-hexenoic acid is unique due to its specific geometric configuration (Z-isomer) and its significant role in human body odor. Its distinct odor profile and interaction with skin bacteria make it a compound of interest in both scientific research and industrial applications.
Properties
CAS No. |
54068-86-9 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(Z)-3-methylhex-2-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-3-4-6(2)5-7(8)9/h5H,3-4H2,1-2H3,(H,8,9)/b6-5- |
InChI Key |
NTWSIWWJPQHFTO-WAYWQWQTSA-N |
Isomeric SMILES |
CCC/C(=C\C(=O)O)/C |
Canonical SMILES |
CCCC(=CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]ethyl}phenol](/img/structure/B11725940.png)
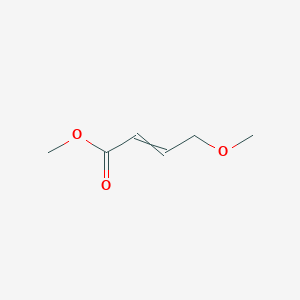
![2-hydroxy-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B11725951.png)
![2-[2-(Hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione](/img/structure/B11725965.png)
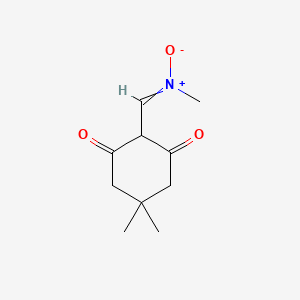
![{3-[(4-Chlorophenyl)imino]-2-nitroprop-1-en-1-yl}(methoxy)amine](/img/structure/B11725978.png)
![3-[(2-Methylphenyl)hydrazinylidene]-2-piperidinone](/img/structure/B11725981.png)
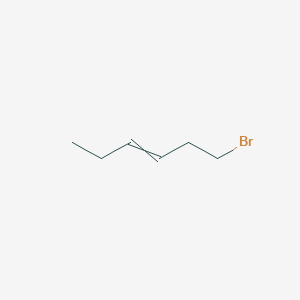
![2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11725988.png)

